![molecular formula C35H57NO2 B107937 2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol CAS No. 851039-24-2](/img/structure/B107937.png)

2-Amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

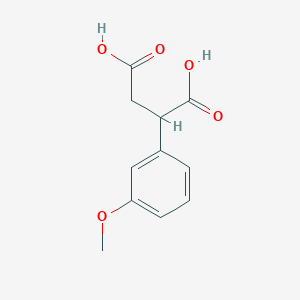

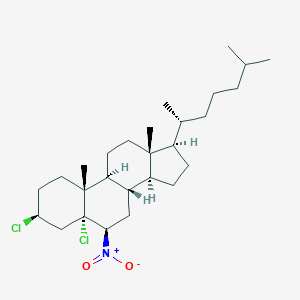

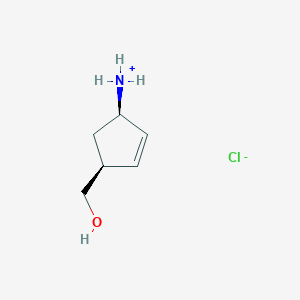

The synthesis of 2-substituted 2-aminopropane-1,3-diols, which includes compounds structurally related to the molecule of interest, has been explored in the context of developing immunosuppressive drugs. The synthesis process involves introducing a phenyl ring into the alkyl chain of a lead compound, which is a simplified derivative of myriocin. The position of the phenyl ring within the alkyl side chain is critical for the potency of the compounds. The synthesis of these compounds aims to optimize the length between the quaternary carbon atom and the phenyl ring, with two carbon atoms being the most suitable length for immunosuppressive activity .

Molecular Structure Analysis

The molecular structure of these compounds is significant in determining their biological activity. The absolute configuration at the quaternary carbon atom is particularly important. For instance, the (pro-S)-hydroxymethyl group is essential for potent immunosuppressive activity. The presence of favorable substituents for the (pro-R)-hydroxymethyl group, such as hydroxyalkyl or lower alkyl groups, enhances the activity of these molecules. The specific molecule 2-Amino-2-[2-(4-octylphenyl)ethyl]propane-1,3-diol hydrochloride has been identified as having considerable immunosuppressive activity, which is promising for applications in organ transplantation .

Chemical Reactions Analysis

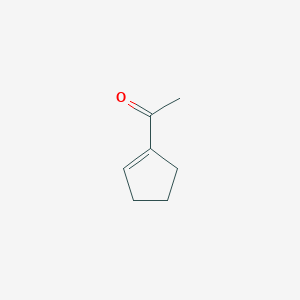

The chemical reactions involved in the synthesis of related 2-amino-1,3-propane diols are versatile and allow for the installation of two different functional groups concurrently. This is achieved through a general two-step strategy where the amino group is first reacted with various electrophiles to yield functional diol intermediates. These intermediates are then cyclized intramolecularly to produce functional aliphatic six-membered cyclic carbonate monomers. This method provides a platform for the synthesis of a wide range of functional materials, including biodegradable polymers for biomedical and environmentally friendly products .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are influenced by their molecular structure. For example, the presence of the phenyl ring and the specific substituents attached to the quaternary carbon atom affect the solubility, stability, and reactivity of the molecules. The purity of synthesized compounds, such as 2,2′-Bis[4-(3-aminophenoxy)phenyl]propane, can be very high, reaching up to 99.97% as measured by HPLC area normalization method. The characterization of these compounds is typically conducted using techniques such as elemental analysis and FTIR spectroscopy, which confirm the structure and purity of the synthesized molecules .

Wissenschaftliche Forschungsanwendungen

Immunomodulatory Effects and Cancer Therapy Applications

FTY720 has been approved by the Food and Drug Administration (FDA) as a new treatment for multiple sclerosis. Its mechanism of action involves the activation of sphingosine-1-phosphate receptors (S1PRs), which plays a critical role in its immunosuppressive effects. Beyond its application in treating multiple sclerosis, FTY720 has demonstrated preclinical antitumor efficacy in several cancer models. Interestingly, the phosphorylation of FTY720, which is crucial for its immunosuppressive effects, is not required for its cytotoxic effect on cancer cells. This indicates that FTY720's antitumor mechanism may involve S1PR-independent pathways, which are distinct from its immunomodulatory effects (Zhang et al., 2013).

Environmental and Biotechnological Research

While the main focus of research on FTY720 has been on its medical applications, related compounds have been investigated for their roles and behavior in environmental and biotechnological contexts. For example, studies on 1,3-propanediol and 2,3-butanediol—compounds with structural similarities to the aforementioned chemical—have explored their production and purification from biologically produced sources. These studies contribute to our understanding of the downstream processing of biologically produced diols, which is relevant for industrial biotechnology and the production of chemicals and fuels from renewable resources (Xiu & Zeng, 2008).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSXESKDUWORBC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H57NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Octylphenethyl)-fingolimod | |

CAS RN |

851039-24-2 |

Source

|

| Record name | 3-(4-Octylphenethyl)-fingolimod | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-Pyrimidinyl)-8-aza-5-azoniaspiro[4,5]decane bromide](/img/structure/B107874.png)